2,6-Dimethyl-6-hepten-1-ol
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Overview
Description
2,6-Dimethyl-6-hepten-1-ol is an aliphatic alcohol with the molecular formula C9H18O. It is known for its characteristic structure, which includes a heptene backbone with two methyl groups at the 2nd and 6th positions and a hydroxyl group at the 1st position . This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-6-hepten-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the coupling of a Grignard reagent derived from 3-methyl-3-butenyl bromide with a suitable aldehyde under Schlosser conditions can yield the desired alcohol . The reaction typically requires dry tetrahydrofuran (THF) as a solvent and cooling below -50°C to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of related compounds such as methylheptenone. This method is favored due to its scalability and cost-effectiveness . The process generally requires a catalyst like palladium on carbon and hydrogen gas under controlled pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-6-hepten-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2,6-Dimethyl-6-heptenal.
Reduction: 2,6-Dimethylheptanol.
Substitution: 2,6-Dimethyl-6-heptenyl chloride.
Scientific Research Applications
2,6-Dimethyl-6-hepten-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-6-hepten-1-ol involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone in ants, influencing their behavior and communication . The exact molecular pathways and targets are still under investigation, but it is believed to interact with olfactory receptors in insects.
Comparison with Similar Compounds
2,6-Dimethyl-6-hepten-1-ol can be compared with other similar compounds such as:
2,6-Dimethyl-5-heptenal: This compound has a similar structure but with an aldehyde group instead of a hydroxyl group.
6-Methyl-5-hepten-2-ol: Another related compound with a different position of the hydroxyl group.
Uniqueness
The unique combination of the heptene backbone with two methyl groups and a hydroxyl group at specific positions makes this compound distinct. Its role as a pheromone in ants and its applications in the fragrance industry further highlight its uniqueness.
Biological Activity
Overview
2,6-Dimethyl-6-hepten-1-ol, also known as hept-6-en-1-ol , is an aliphatic alcohol with the molecular formula C9H18O and a CAS number of 4117-10-6. This compound has garnered attention due to its potential biological activities and applications in various fields, including food science and pharmacology.
Property | Value |
---|---|
Molecular Weight | 142.24 g/mol |
Density | 0.8 ± 0.1 g/cm³ |
Boiling Point | 153.1 ± 9.0 °C |
Flash Point | 57.7 ± 10.4 °C |
Melting Point | N/A |
Flavoring Agent
This compound is primarily recognized for its use as a flavoring agent in the food industry. It has distinct organoleptic properties that contribute to its commercial significance in food formulations and cosmetics . The Joint FAO/WHO Expert Committee on Food Additives has evaluated its safety and established acceptable daily intake levels, indicating that it does not pose significant health risks when used within recommended limits .
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety of this compound. A study reported acute oral toxicity in rats, which is crucial for understanding its safety profile in food applications . The findings suggest that at current levels of intake, the compound does not saturate detoxification pathways in humans, indicating a low risk of toxicity .
Case Studies
- Food Additive Evaluation : A comprehensive assessment by the Joint FAO/WHO Expert Committee highlighted that the intake levels of various flavoring agents, including this compound, were below the threshold of concern for human health . This evaluation is essential for regulatory purposes and consumer safety.
- Sweet Taste Receptor Antagonism : Recent research indicates that compounds similar to this compound may act as antagonists to sweet taste receptors (T1R2/T1R3). This suggests potential applications in managing diabetes by reducing glucose absorption in the intestine . Such findings open avenues for further exploration into its therapeutic uses.
Safety and Acceptable Daily Intake (ADI)
The European Food Safety Authority (EFSA) has classified this compound within a group of flavoring substances that do not pose a safety concern at current usage levels. The estimated daily intake for consumers is significantly below the ADI threshold, which supports its continued use in food products .
Ecotoxicological Impact
Ecotoxicological studies have also been conducted to evaluate the environmental impact of this compound when used as a food additive. These studies are crucial for understanding how such compounds affect ecosystems and human health over time .
Properties
CAS No. |
36806-46-9 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2,6-dimethylhept-6-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10/h9-10H,1,4-7H2,2-3H3 |
InChI Key |
GUIBQTSZYLPXBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=C)C)CO |
boiling_point |
62.00 °C. @ 1.00 mm Hg |
density |
0.841-0.846 |
solubility |
insoluble in water, soluble in fixed oils |
Origin of Product |
United States |
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